1-(9-ethyl-9H-carbazol-3-yl)ethanone
Overview
Description
1-(9-ethyl-9H-carbazol-3-yl)ethanone is an organic compound with the molecular formula C16H15NO. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural features, which include an ethyl group attached to the nitrogen atom of the carbazole ring and an ethanone group at the 3-position of the carbazole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(9-ethyl-9H-carbazol-3-yl)ethanone can be synthesized through several methods. One common method involves the reaction of N-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Another method involves the reaction of N-ethylcarbazole with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires heating and results in the formation of this compound, which can be purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as distillation and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(9-ethyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Scientific Research Applications
1-(9-ethyl-9H-carbazol-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(9-ethyl-9H-carbazol-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with light. This property makes it useful for imaging and diagnostic applications .
In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(9-ethyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives, such as:
1-(9-ethyl-9H-carbazol-3-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an ethanone group.
1-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has an extended conjugated system, making it useful in photophysical studies and as a fluorescent dye.
1-(9-ethyl-9H-carbazol-3-yl)acetonitrile: This compound contains a nitrile group, which imparts different electronic properties and reactivity compared to the ethanone derivative.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in various fields of research .
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMBQMDRFSEKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385731 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-04-4 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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